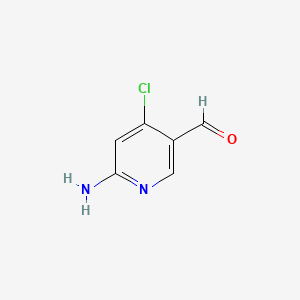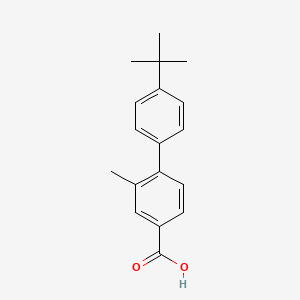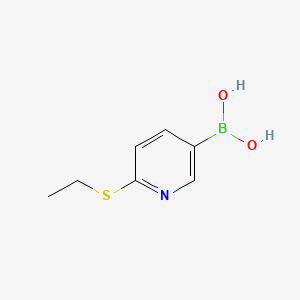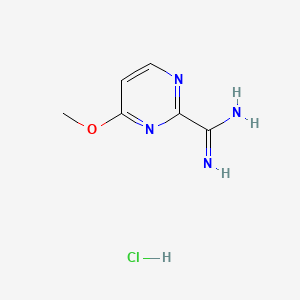
3-ブロモ-5-フルオロ-2-ヨードピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine atoms in the pyridine ring makes this compound highly valuable in various chemical reactions and applications due to its unique electronic and steric properties .
科学的研究の応用
3-Bromo-5-fluoro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and materials science.
作用機序
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis as intermediates . They can participate in various reactions to form complex organic structures, potentially interacting with a wide range of biological targets.
Mode of Action
Halogenated pyridines are generally known for their ability to undergo various chemical reactions, including substitution reactions and coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.
Action Environment
Like other halogenated pyridines, its reactivity and stability could be influenced by factors such as temperature, ph, and the presence of other reactive species .
生化学分析
Biochemical Properties
It is known that halogenated pyridines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine and the halogen atoms it contains .
Cellular Effects
Halogenated pyridines can influence cell function by interacting with various cellular processes . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Halogenated pyridines can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that halogenated pyridines can interact with various transporters and binding proteins .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-2-nitropyridine, fluorination can be achieved using tetrabutylammonium fluoride in dimethylformamide at room temperature . The iodination step can be performed using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-2-iodopyridine may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 5-Bromo-2-iodopyridine
Uniqueness
3-Bromo-5-fluoro-2-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct electronic and steric properties. This uniqueness makes it a versatile compound in various chemical reactions and applications .
特性
IUPAC Name |
3-bromo-5-fluoro-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQFJQUFJTUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)






